GW8510

概述

描述

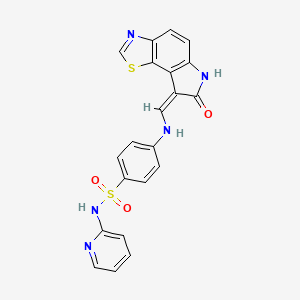

GW8510 是一种化学化合物,以其作为细胞周期蛋白依赖性激酶 2 (CDK2) 的抑制剂而闻名。细胞周期蛋白依赖性激酶是丝氨酸-苏氨酸激酶,对于细胞周期进程至关重要。 This compound 是 3-(苄叉基)吲哚-2-酮的取代类似物,以其选择性抑制 CDK2 的能力而闻名,从而阻止细胞周期从 G1 期过渡到 S 期 .

科学研究应用

GW8510 具有广泛的科学研究应用,包括:

化学: 用作研究细胞周期蛋白依赖性激酶的抑制及其在细胞周期调节中的作用的工具化合物。

生物学: 用于研究,以了解细胞周期进程的分子机制以及激酶抑制对细胞过程的影响。

作用机制

GW8510 通过选择性抑制细胞周期蛋白依赖性激酶 2 (CDK2) 发挥作用。CDK2 是真核细胞周期进程的正向调节剂,主要负责从 G1 期过渡到 S 期。this compound 竞争性地阻断 CDK2 的腺苷三磷酸 (ATP) 结合位点,从而阻止其激活以及随后对靶蛋白的磷酸化。 这种抑制导致细胞周期在 G1/S 转换处停滞 .

类似化合物:

罗斯考维汀: 另一种 CDK 抑制剂,针对 CDK2、CDK7 和 CDK9。

弗拉沃吡啶醇: 一种广谱 CDK 抑制剂,针对多种 CDK,包括 CDK1、CDK2、CDK4 和 CDK9。

普瓦拉诺尔: 一种选择性 CDK 抑制剂,针对 CDK2 和 CDK4。

This compound 的独特性: this compound 对 CDK2 具有高度选择性,其 IC50 值为 10 纳摩尔。它还以更高的 IC50 值分别抑制 CDK1 和 CDK4,分别为 110 纳摩尔和 130 纳摩尔。 这种选择性使 this compound 成为研究 CDK2 特异性通路及其在细胞周期调节中的作用的宝贵工具 .

生化分析

Biochemical Properties

GW8510 functions as a kinase inhibitor only in complex with cyclins . Within these complexes, the cyclin molecule serves a regulatory role, whereas CDK2 has the catalytic activity . This compound selectively inhibits CDK2, and it also inhibits CDK1 and CDK4 to a lesser extent .

Cellular Effects

This compound has been shown to block the G1 to S transition in the cell cycle . It reduces the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also reduces the phosphorylation of Rb protein, a CDK2 substrate .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively blocking the adenosine triphosphate (ATP) binding site . This inhibits the activity of CDK2 and other CDKs, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce BrdU incorporation over time, indicating a decrease in DNA synthesis and cell proliferation .

Dosage Effects in Animal Models

Topical application of this compound on neonatal rats reduced etoposide-induced hair loss at the site of application in approximately 50% of the animals . This suggests that the effects of this compound can vary with different dosages and can have protective effects at certain doses .

Metabolic Pathways

Given its role as a CDK2 inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .

准备方法

合成路线和反应条件: GW8510 的合成涉及 4-{[(7-氧代-6,7-二氢-8H-[1,3]噻唑并[5,4-e]吲哚-8-亚基)甲基]氨基}-N-(2-吡啶基)-苯磺酰胺的反应。

工业生产方法: this compound 的工业生产在受控条件下进行,以确保高纯度和高产量。 该化合物以黄色固体的形式供应,通过高效液相色谱 (HPLC) 测定,纯度约为 98% .

化学反应分析

反应类型: GW8510 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

取代: 取代反应可以在芳环上发生,导致形成取代衍生物。

常见试剂和条件:

氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 在适当的条件下可以使用卤化剂或亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化的噻唑并吲哚衍生物,而取代反应可以产生各种取代的苯磺酰胺 .

相似化合物的比较

Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.

Uniqueness of GW8510: this compound is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes this compound a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .

属性

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-({[(2-methoxyphenyl)carbamoyl]oxy}methyl)piperidine-1-carboxylate](/img/structure/B1672468.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)

![N-(benzenesulfonyl)-2-[4-(4,9-diethoxy-3-oxo-1H-benzo[f]isoindol-2-yl)phenyl]acetamide](/img/structure/B1672473.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethenesulfonamide](/img/structure/B1672481.png)

![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)

![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)